molecular formula C14H8Br2F3NO B14628548 3-Bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide CAS No. 56661-26-8

3-Bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B14628548
CAS No.: 56661-26-8
M. Wt: 423.02 g/mol
InChI Key: SBMGUKIVAGWVKI-UHFFFAOYSA-N
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Description

3-Bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide is an organic compound that features a benzamide core substituted with bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-3-(trifluoromethyl)aniline and 3-bromobenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-bromo-3-(trifluoromethyl)aniline is reacted with 3-bromobenzoyl chloride in an appropriate solvent like dichloromethane or chloroform under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction followed by purification using recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-Bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the effects of bromine and trifluoromethyl substitutions on biological activity.

Mechanism of Action

The mechanism of action of 3-Bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-nitrobenzotrifluoride: Similar in structure but with a nitro group instead of an amide.

    Broflanilide: Another benzamide derivative with different substituents.

    N-(4-Fluorophenyl)-3-bromobenzamide: Similar core structure with a fluorine substitution.

Uniqueness

3-Bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. These substitutions can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

56661-26-8

Molecular Formula

C14H8Br2F3NO

Molecular Weight

423.02 g/mol

IUPAC Name

3-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C14H8Br2F3NO/c15-9-3-1-2-8(6-9)13(21)20-10-4-5-12(16)11(7-10)14(17,18)19/h1-7H,(H,20,21)

InChI Key

SBMGUKIVAGWVKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC(=C(C=C2)Br)C(F)(F)F

Origin of Product

United States

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